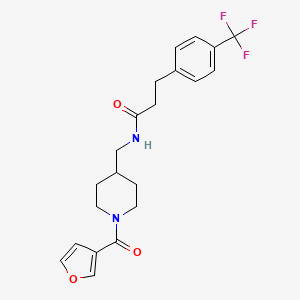

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-3-carbonyl group and a propanamide side chain bearing a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₁H₂₄F₃N₃O₂, with a molecular weight of 391.4 g/mol (calculated). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)3-6-19(27)25-13-16-7-10-26(11-8-16)20(28)17-9-12-29-14-17/h1-2,4-5,9,12,14,16H,3,6-8,10-11,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKDFZNQFOQRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, a furan moiety, and a trifluoromethyl-substituted phenyl group, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be characterized by the following structural features:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, contributing to its pharmacological properties. |

| Furan Moiety | A five-membered aromatic ring that may participate in various chemical reactions. |

| Trifluoromethyl Group | Enhances lipophilicity and may influence receptor interactions. |

These structural components are critical in determining the compound's interactions with biological targets.

The biological activity of this compound is believed to involve modulation of specific molecular targets, particularly receptors and enzymes. While detailed mechanisms are still under investigation, compounds with similar structures have shown promise in various therapeutic contexts, including:

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

- Anticancer properties : Similar compounds have demonstrated activity against cancer cell lines, suggesting potential for development as anticancer agents.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activities. For instance:

- In vitro studies : Preliminary studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes.

- Cell line assays : Tests on various cancer cell lines revealed cytotoxic effects, with IC50 values indicating potential efficacy against tumor growth.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Study on FFA Receptors : Research has indicated that compounds with similar furan and piperidine structures can act as agonists or antagonists for free fatty acid receptors (FFA), which are implicated in metabolic regulation and cancer progression .

- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted how modifications to the furan or piperidine moieties can significantly alter biological activity, emphasizing the importance of these structural elements in drug design .

Comparative Analysis

A comparative analysis with similar compounds reveals important insights into the biological activity of this compound:

| Compound | Biological Activity |

|---|---|

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-benzenesulfonamide | Exhibits different anti-inflammatory properties due to sulfonamide presence. |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-cinnamamide | Demonstrates distinct reactivity patterns impacting its pharmacological profile. |

This table illustrates how variations in structure can lead to diverse biological activities.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural motifs with several opioid receptor agonists and propanamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Piperidine Substitutions :

- The furan-3-carbonyl group in the target compound distinguishes it from analogs with pyridine (e.g., ) or thiopyran (e.g., ) rings. Furan’s electron-rich nature may enhance binding to aromatic residues in receptors.

- Replacement with a phenethyl group (as in fentanyl analogs) introduces steric bulk, often correlated with increased μ-opioid receptor affinity .

Aryl Group Modifications: The 4-(trifluoromethyl)phenyl group provides greater metabolic resistance compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-halogenated aryl groups.

Carbonyl Linkers :

- Propanamide chains (vs. carboxamide in ) balance flexibility and rigidity, influencing conformational binding to targets.

Pharmacological and Analytical Considerations

- Receptor Binding : The trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic pockets in opioid receptors, as seen in fluorinated fentanyl derivatives .

- Isomer Complexity : Analogous to p-fluoro-isobutyrylfentanyl (), the target compound’s trifluoromethylphenyl group reduces isomer ambiguity compared to ortho/meta-fluoro variants.

- Metabolic Stability : The CF₃ group likely slows oxidative metabolism, a feature shared with 3-(4-(trifluoromethyl)phenyl)propanamide derivatives in and .

Q & A

Q. What are the key synthetic challenges for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can they be addressed?

The synthesis involves multi-step reactions, including amide bond formation, piperidine functionalization, and furan-3-carbonyl coupling. Critical challenges include:

- Low yields during coupling steps due to steric hindrance from the trifluoromethyl group. Optimize reaction temperatures (40–60°C) and use coupling agents like EDC/HOBt to improve efficiency .

- Purity control : Thin-layer chromatography (TLC) and HPLC are essential for monitoring intermediates. Recrystallization or column chromatography is recommended for final purification .

Q. What analytical methods are recommended to confirm the structural integrity of this compound?

- NMR spectroscopy : Use - and -NMR to verify amide bond formation, piperidine ring substitution, and trifluoromethyl group presence. -NMR can confirm the integrity of the CF moiety .

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly for distinguishing isotopic patterns of chlorine/fluorine .

Q. How should researchers design initial biological activity screens for this compound?

- Primary assays : Test inhibition of enzymes (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) using fluorescence-based or radioligand assays. Prioritize targets based on structural analogs (e.g., benzamide derivatives with known activity against inflammatory pathways) .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish preliminary safety profiles .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity or selectivity of this compound?

- Structure-Activity Relationship (SAR) strategies :

- Replace the trifluoromethyl group with sulfonamide or pyrazole moieties to alter lipophilicity and target affinity (see Table 1) .

- Modify the piperidine ring’s substituents to improve metabolic stability. For example, methyl groups at the 4-position reduce cytochrome P450-mediated oxidation .

Q. Table 1: Structural Analogs and Their Unique Attributes

| Analog Structure | Modification | Biological Impact |

|---|---|---|

| Benzenesulfonamide derivative | Sulfonamide group | Enhanced solubility |

| Pyrazole-containing derivative | Pyrazole ring | Increased kinase selectivity |

| Cinnamamide derivative | Conjugated double bond | Improved membrane permeability |

Q. How can computational methods guide the optimization of this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., COX-2 or TRPV1). Focus on interactions between the furan carbonyl and catalytic residues .

- ADME prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with favorable drug-likeness .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Case example : If one study reports potent anti-inflammatory activity but another shows no effect, consider:

- Assay conditions : Differences in cell lines, agonist concentrations, or incubation times may explain variability. Standardize protocols using guidelines from the NIH Assay Guidance Manual .

- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the amide bond) can reduce apparent activity. Validate stability via HPLC before assays .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., acyl chloride formation) to improve safety and yield .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress, reducing batch failures .

Methodological Considerations

Q. What safety protocols are critical during synthesis and handling?

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.